Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-
Description
Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- is a diaryl ketone featuring two distinct aromatic substituents: a 2-aminophenyl group and a 2,4-dimethoxyphenyl group.
Key structural features influencing its reactivity and bioactivity include:
Properties
IUPAC Name |
(2-aminophenyl)-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXUKRVJUXWDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486388 | |
| Record name | Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61736-66-1 | |
| Record name | Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- typically involves the reaction of 2-aminophenyl ketoximes with enolisable ketones under specific conditions. One common method includes the use of a multifunctional heterogeneous catalyst such as Ru-grafted hydrotalcite (Ru/HT) to facilitate the reaction . Another method involves the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane as the solvent and lutidine and TBTU as coupling agents .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing similar reaction conditions as those in laboratory settings but scaled up to meet industrial demands. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted benzophenones, depending on the specific reaction and conditions employed .
Scientific Research Applications
Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate GABAA receptor-mediated currents in neurons, indicating its potential use in neurological research . Additionally, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
Selectivity and SAR Insights
- Amino Group Impact: The 2-aminophenyl moiety may confer unique selectivity profiles. For example, compound 222 (benzofuran derivative) targets tyrosinase, while non-amino analogs (e.g., 1v) focus on SHP2 .
- Methoxy Positioning : 2,4-Dimethoxy substitution optimizes steric and electronic effects for target engagement, as seen in SHP2 inhibitors and xanthone precursors .
Biological Activity
Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- features an aromatic structure with an amino group and two methoxy substituents on phenyl rings. Its molecular formula is CHNO with a molecular weight of approximately 273.31 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological activities.
The biological activity of Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- is attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals. This activity is primarily due to the ability of the amino group to donate hydrogen atoms to reactive species.
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation.
- Anticancer Properties : Preliminary research indicates that Methanone may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest and modulation of signaling pathways related to cancer progression .
Antimicrobial Activity
Methanone has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Research indicates:
- Bacterial Inhibition : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 μg/mL to 32 μg/mL depending on the strain tested .
- Fungal Activity : It has demonstrated antifungal activity against Candida species, with MIC values indicating its potential as an antifungal agent.
Antioxidant Activity
In DPPH assays, Methanone exhibited a high capacity for scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2-Aminophenyl)(3,4-dimethoxyphenyl)methanone | Contains an amino group on a different position | May exhibit distinct biological activities |
| (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone | Lacks methoxy groups; simpler structure | Focused more on traditional applications |
| (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone | Methyl substitution on the phenyl ring | Altered electronic properties influencing reactivity |
This table illustrates how variations in substitution patterns can significantly affect the biological activity and chemical reactivity of similar compounds.
Case Studies and Research Findings
- Study on Anticancer Properties : A recent study demonstrated that Methanone induced apoptosis in human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC values ranging from 5 to 20 µM over 48 hours of exposure. The mechanism involved G2/M cell cycle arrest and activation of apoptotic pathways .
- Antioxidant Efficacy Assessment : In a comparative antioxidant study using DPPH radical scavenging assays, Methanone showed a higher potency than several known antioxidants, suggesting its potential utility in formulations aimed at reducing oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
